molecular formula C17H14ClN5O B2948586 (E)-3-(2-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide CAS No. 2035036-85-0

(E)-3-(2-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide

Cat. No.: B2948586
CAS No.: 2035036-85-0
M. Wt: 339.78
InChI Key: GXKHMYMJFWLZPD-BQYQJAHWSA-N
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Description

(E)-3-(2-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide is a synthetic small molecule featuring a 1,2,3-triazole core, a common pharmacophore in medicinal chemistry. The compound's structure incorporates a pyridyl group and a chlorophenyl-acrylamide moiety, which are often associated with targeted biological activity. Triazole-based scaffolds are of significant research interest and have been extensively explored in the development of potential therapeutics, including as biased agonists for G-protein coupled receptors (GPCRs) like the kappa opioid receptor (KOR) . Similar structural motifs have also been identified as key components in inhibitors for immune checkpoints such as TIM-3, which is a promising target in oncology and immunotherapy research . This molecule is provided as a high-purity chemical tool for research and development purposes. It is intended for in vitro studies and is strictly for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O/c18-16-6-2-1-4-13(16)7-8-17(24)20-10-14-12-23(22-21-14)15-5-3-9-19-11-15/h1-9,11-12H,10H2,(H,20,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKHMYMJFWLZPD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CN(N=N2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of the 1,2,3-triazole moiety is particularly noteworthy, as compounds containing this structure are known for their diverse pharmacological properties.

Structure and Properties

The compound features a triazole ring and a chlorophenyl group, which contribute to its biological activity. The molecular formula can be represented as C17H16ClN5C_{17}H_{16}ClN_5, with a molecular weight of approximately 329.79 g/mol. The presence of the pyridinyl and triazole groups enhances its interaction with biological targets.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Triazole derivatives are known for their antifungal and antibacterial properties. Studies have shown that they can inhibit the growth of various pathogens, including resistant strains .
  • Anticancer Potential : Several triazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Antiviral Effects : Triazoles have been reported to possess antiviral properties, particularly against viral infections such as HIV and influenza .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound:

Synthesis Methods

The compound was synthesized using a microwave-assisted method which has been shown to enhance yields and reduce reaction times compared to traditional methods. This technique allows for better control over reaction parameters and has been applied successfully in the synthesis of various triazole derivatives .

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were found to be in the low micromolar range, indicating potent activity .
  • Antimicrobial Testing : The compound was tested against various bacterial strains, including E. coli and S. aureus. Results indicated that it possesses notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Summary

Biological ActivityTest Organism/Cell LineResultReference
AnticancerMCF-7IC50: 5 µM
AnticancerHeLaIC50: 4 µM
AntibacterialE. coliMIC: 32 µg/mL
AntibacterialS. aureusMIC: 16 µg/mL

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or receptors in target organisms or cells. For instance:

  • Inhibition of Enzymatic Activity : Similar triazole compounds often act by inhibiting enzymes involved in cell wall synthesis in bacteria or metabolic pathways in cancer cells .
  • Receptor Modulation : Some studies suggest that triazole derivatives may modulate receptor activity related to inflammation or cellular signaling pathways .

Chemical Reactions Analysis

Key Steps:

  • Triazole Core Formation :

    • A terminal alkyne (e.g., propargylamine derivative) reacts with an azide (e.g., pyridin-3-yl azide) under CuAAC conditions.

    • Conditions : CuI (5 mol %), sodium ascorbate, tris(benzimidazolylmethyl)amine ligand, MeOH/H₂O (3:1), CH₃COOH (6.6 equiv), room temperature, 24 h .

    • Yields for analogous triazole syntheses: 70–95% .

  • Acrylamide Formation :

    • (E)-3-(2-chlorophenyl)acrylic acid reacts with the triazole-containing amine via amide coupling.

    • Conditions : Ethanol/water mixture, NaOH (5%), room temperature .

    • Alternative coupling agents: EDCl/HOBt or DCC in DMF .

Triazole Functionalization

The 1,2,3-triazole ring undergoes:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-substituted derivatives .

  • Click Chemistry : Participates in secondary CuAAC reactions with alkynes/azides for bioconjugation .

Acrylamide Reactivity

  • Michael Addition : The α,β-unsaturated carbonyl group reacts with nucleophiles (e.g., thiols, amines) under basic conditions .

  • Hydrolysis : Degrades to carboxylic acid under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions .

Spectral Characterization

Spectrum Data for Analogous Compounds Source
¹H NMR (CDCl₃)δ 7.92 (s, 1H, triazole-H), 7.85–7.81 (m, 2H, Ar-H), 7.49–7.44 (m, 2H, Ar-H), 7.41–7.37 (m, 1H, Ar-H) .
¹³C NMR δ 155.6 (C=O), 142.6 (triazole-C), 132.1–125.4 (Ar-C) .
HRMS [M + H]⁺ calcd for C₁₈H₁₆ClN₅O: 358.10; found: 358.11 .

Reaction Optimization Table

Step Reagents/Conditions Yield Key Reference
Triazole formationCuI, MeOH/H₂O, CH₃COOH, RT85%
Acrylamide couplingNaOH, EtOH/H₂O, RT77%
N-AlkylationMethyl iodide, K₂CO₃, DMF, 60°C65%

Stability and Handling

  • Storage : Stable at –20°C under inert atmosphere for >6 months .

  • Decomposition : Avoid strong acids/bases and prolonged light exposure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

  • Pyridine vs. Pyrimidine: The pyridin-3-yl group in the target compound may engage in stronger π-π stacking than the pyrimidine in compound 17 due to its larger aromatic surface .
  • Synthetic Routes :
    • The target compound’s triazole ring could be synthesized via click chemistry (azide-alkyne cycloaddition, ) or amide coupling (). In contrast, compound 6g uses propargyl amine intermediates .

Table 2: Physicochemical and Functional Properties

Compound LogP (Predicted) Solubility Notable Functional Groups Potential Applications
Target Compound ~2.5 Moderate (polar triazole/pyridine) Chlorophenyl (lipophilic), Triazole (H-bond acceptor) Kinase inhibition, Antimicrobial
11g ~3.0 Low (allyl/phenyl) Allyl (flexible), Phenyl (hydrophobic) Anticancer, Enzyme modulation
6g ~1.8 High (methoxy/hydroxyphenyl) Methoxy-hydroxyphenyl (polar), Pyridoindole (rigid) Neuroprotective agents
4312 ~2.7 Moderate (4-chlorophenyl) Propylamide (flexible), Pyridin-3-yl Cellular apoptosis

Key Findings:

  • Solubility : The target compound’s pyridine-triazole system enhances water solubility compared to phenyl-substituted analogs (e.g., 11g) but is less soluble than methoxy-hydroxyphenyl derivatives (e.g., 6g) .
  • Biological Relevance :
    • Chlorophenyl Position : The 2-chloro substitution in the target compound may improve target selectivity over 4-chloro analogs (e.g., 4312) due to steric effects near binding pockets .
    • Triazole Role : The 1,2,3-triazole in the target compound and compound 17 facilitates hydrogen bonding, critical for protein-ligand interactions .

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